molecular formula C15H14O6 B5758688 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

Cat. No.: B5758688
M. Wt: 290.27 g/mol
InChI Key: QLLVOARUJQIBCX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone (CAS 243657-65-0) is an organic compound with the molecular formula C 15 H 14 O 6 and a molecular weight of 290.27 g/mol . Its structure features a 2,4,6-trihydroxyphenyl group linked to an ethanone chain and a 4-methoxyphenoxy moiety . This compound is of significant interest in biochemical and pharmacological research, particularly in the study of diabetes. It is investigated as a precursor compound for sweet receptor (T1R2/T1R3) antagonists . Antagonizing these receptors, which are located not only on the tongue but also in the intestinal tract, may offer a novel therapeutic approach for managing type 2 diabetes by reducing intestinal glucose absorption and modulating metabolic hormone secretion . Researchers can utilize this compound to explore competitive inhibition of sweet receptors and its subsequent effects on glucose homeostasis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is not suitable for human or animal consumption.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-20-10-2-4-11(5-3-10)21-8-14(19)15-12(17)6-9(16)7-13(15)18/h2-7,16-18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLVOARUJQIBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone typically involves the reaction of 4-methoxyphenol with 2,4,6-trihydroxyacetophenone under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactions in reactors with controlled environments to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds like 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone may exhibit various biological activities. Notably:

  • Antioxidant Activity: This compound has been studied for its potential antioxidant properties, which can mitigate oxidative stress in cells and tissues. Antioxidants are crucial in preventing cellular damage linked to various diseases, including cancer and cardiovascular diseases.
  • Anti-inflammatory Effects: Preliminary studies suggest that derivatives of this compound may reduce inflammation markers in vitro, making them candidates for developing anti-inflammatory drugs.

Biochemical Applications

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): The compound is explored as a matrix material for MALDI mass spectrometry. Its ability to facilitate the ionization of biomolecules makes it valuable for analyzing complex biological samples such as proteins and peptides .
  • Enzyme Activity Modulation: Research has shown that related compounds can enhance the activity of specific enzymes, such as cholesterol 7 alpha-hydroxylase (CYP7A1), which plays a role in cholesterol metabolism .

Analytical Chemistry

The compound's unique structure allows it to be used in various analytical applications:

  • Chromatography: It can serve as a standard or reference material in chromatographic techniques due to its well-defined chemical properties.
  • Spectroscopic Studies: Its distinct absorption characteristics make it suitable for use in UV-Vis spectroscopy for quantitative analysis of similar compounds in mixtures.

Case Studies

Study TitleObjectiveFindings
Antioxidant Properties of Phenolic CompoundsTo evaluate the antioxidant capacity of phenolic derivativesThe study found that compounds similar to this compound exhibited significant free radical scavenging activity .
MALDI Analysis of GlycopeptidesTo assess the efficacy of different matrices in MALDIThis compound showed superior performance as a matrix for acidic glycans compared to traditional matrices .
Enzyme Activity EnhancementInvestigation into CYP7A1 modulationThe compound was found to enhance CYP7A1 activity significantly, suggesting potential therapeutic applications in cholesterol-related disorders .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

Compound Name CAS No. Molecular Formula Substituents Key Properties Biological Activities
Target Compound : 2-(4-Methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone 15485-66-2 C₁₅H₁₄O₅ - 2,4,6-Trihydroxyphenyl
- 4-Methoxyphenoxy
Melting Point: 193–197°C
Density: 1.364 g/cm³
Antitumor (derivatives in )
Monoacetylphloroglucinol (MAPG) 73023-07-1 C₈H₈O₄ - 2,4,6-Trihydroxyphenyl
- Acetyl
Not reported Antimicrobial (ant secretions )
2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone 55317-02-7 C₉H₁₀O₅ - 2,4,6-Trihydroxyphenyl
- Methoxy
Melting Point: ~121–123°C (similar analog ) Antioxidant
2-(Phenylmethoxy)-1-(2,4,6-trihydroxyphenyl)ethanone 322405-72-1 C₁₅H₁₄O₅ - 2,4,6-Trihydroxyphenyl
- Benzylmethoxy
Melting Point: 121–123°C
Density: 1.372 g/cm³
Cytotoxic (vs. K562, SGC-7901 cells )

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity
  • Target Compound vs. This modification may explain the antitumor activity observed in derivatives .
  • Methoxy vs. Phenoxy Substituents: The 2-methoxy derivative (CAS 55317-02-7) has lower molecular weight (198.17 g/mol) and higher solubility in polar solvents compared to the target compound. Its antioxidant activity is attributed to the electron-donating methoxy group stabilizing free radicals .
  • Benzylmethoxy Derivative (CAS 322405-72-1): The bulky benzyl group may sterically hinder interactions with enzymes, reducing antimicrobial efficacy but enhancing cytotoxicity against cancer cells .

Biological Activity

2-(4-Methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone, also known by its CAS number 15485-66-2, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₄O₅
  • Molecular Weight : 274.27 g/mol
  • Synonyms : 4-Methoxybenzyl 2,4,6-trihydroxyphenyl ketone; 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of this compound have been shown to scavenge free radicals effectively. This activity is crucial in mitigating oxidative stress-related diseases.

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activity against various pathogens. A comparative analysis of related compounds revealed that those with hydroxyl groups tend to enhance antimicrobial efficacy.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes associated with inflammatory responses.

Case Studies

  • Study on Antioxidant Capacity :
    • A study evaluated the antioxidant capacity of phenolic compounds including this compound. Results indicated a significant reduction in lipid peroxidation levels in vitro.
  • Antimicrobial Evaluation :
    • In a study assessing the antimicrobial effects of several phenolic compounds, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Research :
    • Research involving animal models showed that administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Radical Scavenging : The presence of hydroxyl groups allows for electron donation to free radicals.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It may influence pathways such as NF-kB and MAPK that are critical in inflammation and immune response.

Comparative Analysis with Related Compounds

Compound NameAntioxidant ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateHigh
2',4',6'-TrihydroxyacetophenoneModerateHighModerate
1-(2-Hydroxyphenyl)-3-methylbutan-1-oneLowModerateLow

Q & A

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference
1H^1H NMRδ 6.5–8.0 (aromatic H), δ 3.7–3.9 (OCH₃)
IR1650–1750 cm1^{-1} (C=O)
HRMS[M+H]⁺ m/z 318.0843 (calculated)

Q. Table 2. Recommended Storage Conditions

ConditionRequirementReference
Temperature–20°C (under N₂)
Light SensitivityAmber glassware
Humidity ControlDesiccator (silica gel)

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